

# gas-phase kinetics of 2-Fluoropropene

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## Compound of Interest

Compound Name: 2-Fluoropropene

Cat. No.: B075672

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An In-depth Technical Guide on the Gas-Phase Kinetics of **2-Fluoropropene**

## Introduction

**2-Fluoropropene** ( $\text{CH}_3\text{CF}=\text{CH}_2$ ), also known as HFO-1261yf, is a hydrofluoroolefin (HFO). HFOs are a class of unsaturated hydrofluorocarbons being considered as replacements for chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) due to their lower global warming potentials (GWPs). The presence of a carbon-carbon double bond makes them susceptible to rapid degradation in the atmosphere, primarily through reactions with atmospheric oxidants. Understanding the gas-phase kinetics of **2-fluoropropene** is crucial for accurately determining its atmospheric lifetime, degradation products, and overall environmental impact. This guide provides a comprehensive overview of the current scientific understanding of the gas-phase reactions of **2-fluoropropene** with key atmospheric oxidants, including hydroxyl radicals (OH) and chlorine atoms (Cl).

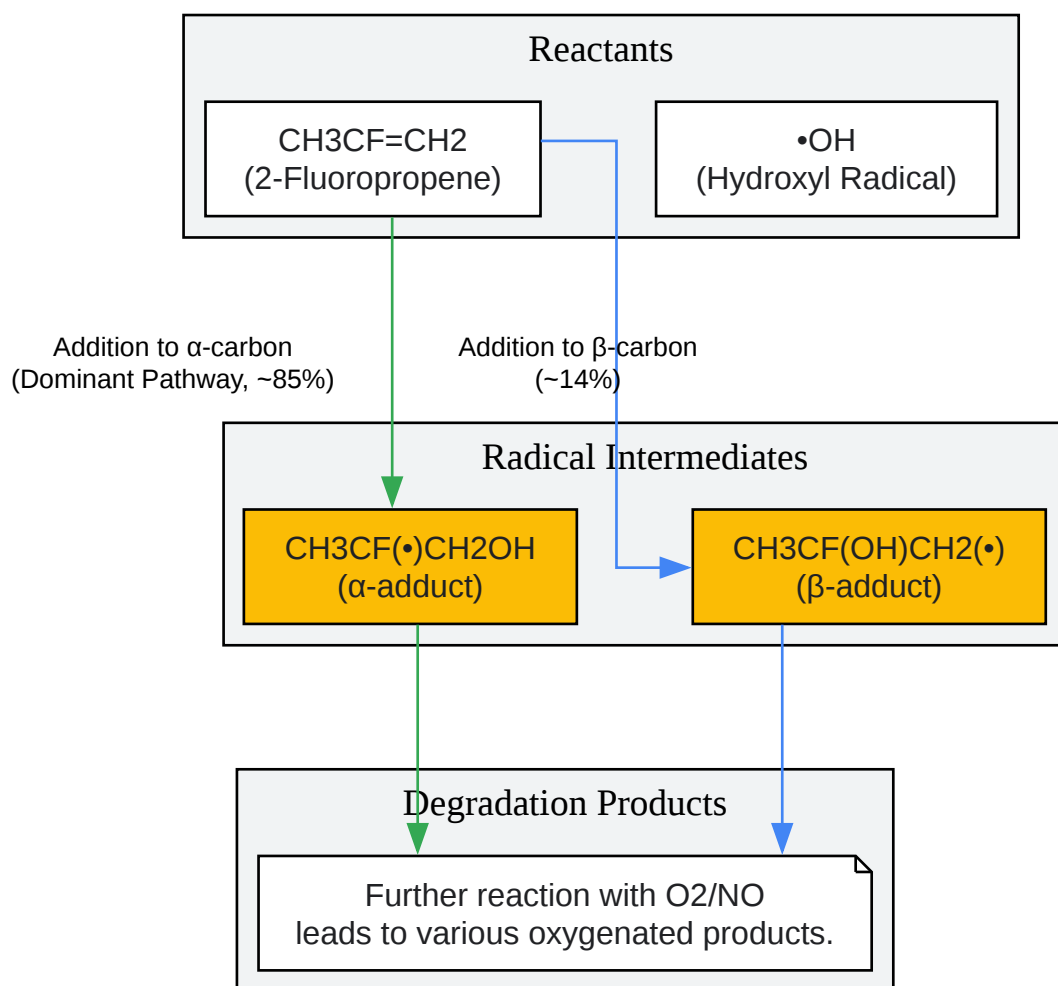
## Reaction with Hydroxyl (OH) Radicals

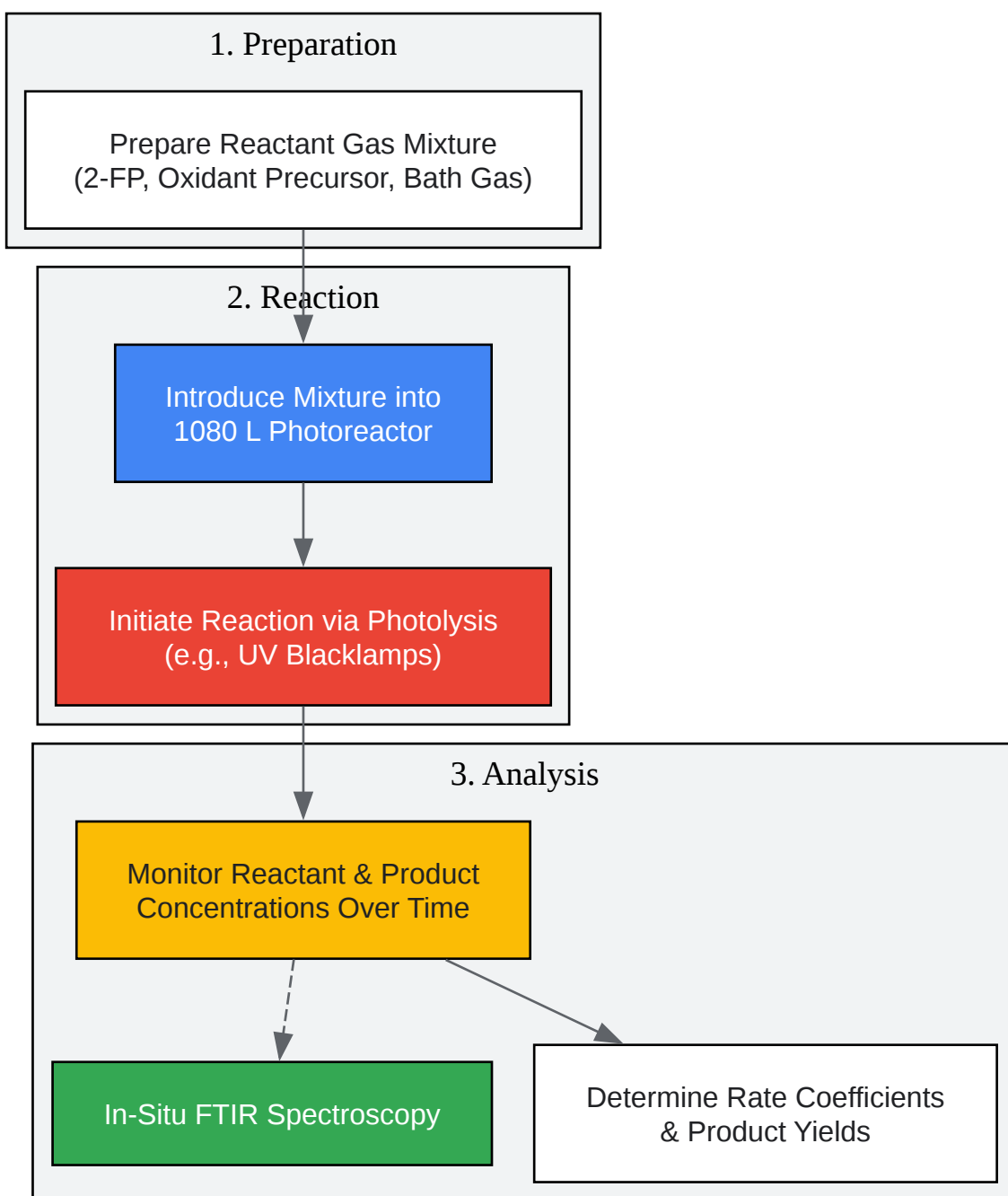
The reaction with the hydroxyl radical (OH) is the primary removal pathway for most volatile organic compounds in the troposphere.<sup>[1]</sup> For **2-fluoropropene**, this reaction proceeds predominantly through the addition of the OH radical to the C=C double bond, rather than through hydrogen abstraction.<sup>[2][3]</sup>

## Kinetics and Mechanism

Theoretical studies using Density Functional Theory (DFT) have shown that the addition of the OH radical to the terminal carbon ( $\beta$ -carbon) and the central carbon ( $\alpha$ -carbon) of the double

bond are the most favorable reaction channels.[2][3] The addition to the  $\alpha$ -carbon is calculated to be the dominant pathway, accounting for approximately 85.1% of the overall reaction, while addition to the  $\beta$ -carbon accounts for 14.2%.[2] H-abstraction channels are considered to have a negligible contribution.[2] The calculated overall rate coefficient at 298 K is in good agreement with experimental values.[2]





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## References

- 1. fluorocarbons.org [fluorocarbons.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [gas-phase kinetics of 2-Fluoropropene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075672#gas-phase-kinetics-of-2-fluoropropene]

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